molecular formula C16H22N4O2 B2942019 (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide CAS No. 324012-46-6

(N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide

Cat. No. B2942019
CAS RN: 324012-46-6
M. Wt: 302.378
InChI Key: LHFDONMZNRBFOP-JYFOCSDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide (DBTH) is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. DBTH is a hydrazide derivative of terephthalic acid and is known for its unique chemical properties, making it a promising candidate for use in different areas of research.

Mechanism of Action

The mechanism of action of (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. This property makes it a promising candidate for use in the development of sensors and catalysts.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide. However, studies have shown that it has low toxicity and is relatively stable under normal laboratory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide in laboratory experiments is its ability to form stable complexes with metal ions, making it a useful ligand in the synthesis of MOFs and other metal-containing compounds. However, one limitation is that it is not very soluble in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide. One area of interest is the development of new synthetic methods for (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide and its derivatives. Another area of research is the investigation of its potential applications in drug discovery, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanism of action of (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide and its potential use in environmental sensing and catalysis.

Synthesis Methods

The synthesis of (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide involves the reaction of terephthalic acid with butan-2-yl hydrazine in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Scientific Research Applications

(N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide has been studied for its potential application in different areas of scientific research, including material science, drug discovery, and environmental science. In material science, (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with metal ions. In drug discovery, (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In environmental science, (N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide has been used as a sensor for the detection of heavy metals in water.

properties

IUPAC Name

1-N,4-N-bis[(E)-butan-2-ylideneamino]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-5-11(3)17-19-15(21)13-7-9-14(10-8-13)16(22)20-18-12(4)6-2/h7-10H,5-6H2,1-4H3,(H,19,21)(H,20,22)/b17-11+,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFDONMZNRBFOP-JYFOCSDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1=CC=C(C=C1)C(=O)NN=C(C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/NC(=O)C1=CC=C(C=C1)C(=O)N/N=C(/CC)\C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N'1E,N'4E)-N'1,N'4-di(butan-2-ylidene)terephthalohydrazide

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